REACTION_CXSMILES
|
[N:1]([C:3]1[CH:7]=[N:6][N:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:4]=1[NH2:14])=O.CCOC(C)=O.C([O-])(O)=O.[Na+]>CCO>[C:8]1([N:5]2[C:4]([NH2:14])=[C:3]([NH2:1])[CH:7]=[N:6]2)[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:2.3|
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
N(=O)C1=C(N(N=C1)C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added SnCl3-2H2O (240 mg, 1.06 mmol)
|
Type
|
TEMPERATURE
|
Details
|
After cooling down the mixture, it
|
Type
|
CUSTOM
|
Details
|
The solid is removed by filtration through Celite
|
Type
|
CUSTOM
|
Details
|
The filtrate is put into separatory funnel
|
Type
|
CUSTOM
|
Details
|
to collect the organic layer, which
|
Type
|
WASH
|
Details
|
is washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
After filtering off the drying agent
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1N=CC(=C1N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25 mg | |
YIELD: CALCULATEDPERCENTYIELD | 27.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |